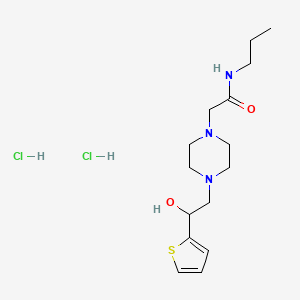

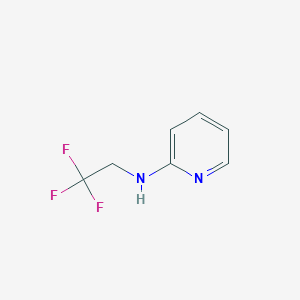

![molecular formula C18H13Cl2N5O2 B2386454 6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-60-6](/img/structure/B2386454.png)

6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazolo[4,5-d]pyrimidines are a type of heterocyclic compound that have been found to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring due to their structural similarities . Depending on the choice of substituents, the triazolo[4,5-d]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Molecular Structure Analysis

The structure of the 1,2,4-triazolo[4,5-d]pyrimidine scaffold is relatively simple, and its versatility is evidenced by the many different applications reported over the years in different areas of drug design .科学的研究の応用

Synthesis of Novel Compounds

This compound has been instrumental in the development of new pyrimidine derivatives through various chemical reactions. For instance, the synthesis of new [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been achieved by reacting similar compounds with different reagents, leading to compounds with potential antimicrobial activities (El-Agrody et al., 2001).

Biological Activity

Research into these compounds extends to their biological activities, including antimicrobial and anticancer properties. A study on the crystal structure of a closely related compound highlighted its moderate anticancer activity (Lu Jiu-fu et al., 2015). Additionally, a focused synthesis of triazolopyrimidines using the Biginelli protocol revealed antimicrobial and antioxidant activities (Gilava et al., 2020).

Antimicrobial and Anticancer Effects

The compound and its derivatives have shown promise in antimicrobial efficacy, with studies reporting good to moderate activities against various microorganisms. For example, the synthesis of new 1,2,4-triazole derivatives from related compounds demonstrated significant antimicrobial activities (Bektaş et al., 2007). Another investigation into the organoiodine (III)-mediated synthesis of triazolopyrimidines found these compounds to be potent antibacterial agents, with some showing higher potency than commercially available antibiotics (Kumar et al., 2009).

Antimalarial Activities

The antimalarial effects of certain triazolopyrimidines derived from the core compound have also been explored, showcasing the potential of these compounds in treating malaria. Research conducted in the early 1970s revealed the antimalarial activity of amino-s-triazolopyrimidines against P. berghei in mice (Werbel et al., 1973).

作用機序

将来の方向性

特性

IUPAC Name |

6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N5O2/c1-27-13-5-3-12(4-6-13)25-17-16(22-23-25)18(26)24(10-21-17)9-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXLBRYWDNLCFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

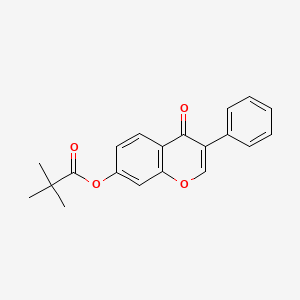

![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)

![N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2386375.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2386377.png)

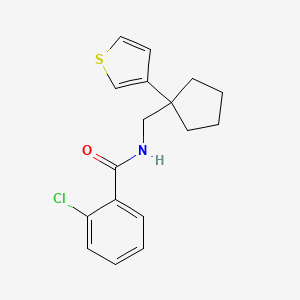

![N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2386380.png)

![2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386381.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)

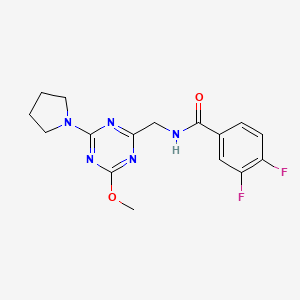

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)